

Analytical Standards for 7-O-Acetylneocaesalpin N: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of **7-O-Acetylneocaesalpin N**, a cassane-type diterpenoid. The information is compiled for use by researchers, scientists, and professionals in drug development. While specific analytical data for **7-O-Acetylneocaesalpin N** is not publicly available in extensive detail, this guide presents generalized methodologies derived from the analysis of structurally similar compounds isolated from Caesalpinia species.

Compound Information

Table 1: Chemical and Physical Properties of 7-O-Acetylneocaesalpin N

Property	Value	Source
CAS Number	1309079-08-0	Biopurify
Molecular Formula	C25H34O10	Biopurify
Molecular Weight	494.537 g/mol	Biopurify
Purity	95% - 99%	Biopurify
Compound Type	Diterpenoid	Biopurify



Analytical Methodologies

The primary methods for the analysis of **7-O-Acetylneocaesalpin N** and related cassane diterpenoids are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and identification.[1][2]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the accurate quantification of **7-O-Acetylneocaesalpin N** and for monitoring its degradation. The following protocol is a general guideline based on methods used for similar compounds.

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size) is recommended.
- Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:

0-5 min: 60% Acetonitrile

5-45 min: 60-80% Acetonitrile

45-55 min: 80-100% Acetonitrile

Flow Rate: 1.0 mL/min.

- Detection Wavelength: Monitor at a wavelength where the chromophore of the molecule absorbs, typically between 220-280 nm.
- Injection Volume: 10-20 μL.



• Standard Preparation: Prepare a stock solution of **7-O-Acetylneocaesalpin N** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

Table 2: Representative HPLC Parameters for Cassane Diterpenoid Analysis

Parameter	Recommended Condition
Column	C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile/Water Gradient
Flow Rate	1.0 mL/min
Detector	UV-Vis or PDA (220-280 nm)
Injection Volume	10-20 μL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of **7-O-Acetylneocaesalpin N**. A combination of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the analytical standard in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
- Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
- 1D NMR: Acquire ¹H and ¹³C NMR spectra.
- 2D NMR: Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.
 NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the stereochemistry.[1]



Table 3: Typical NMR Experiments for Structural Elucidation

Experiment	Purpose
¹H NMR	Determines the number and type of protons.
¹³ C NMR	Determines the number and type of carbons.
COSY	Identifies proton-proton spin-spin couplings.
HSQC	Correlates protons to their directly attached carbons.
НМВС	Identifies long-range (2-3 bond) proton-carbon couplings.
NOESY/ROESY	Determines spatial proximity of protons to elucidate stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **7-O-Acetylneocaesalpin N**, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI) is preferred.
- Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).
- Ionization Mode: Both positive and negative ion modes should be tested to determine which
 provides better sensitivity and fragmentation information. For diterpenoids, ESI in positive
 mode is common.
- Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and MS/MS spectra to study the fragmentation pattern.

Table 4: Mass Spectrometry Parameters for Compound Identification

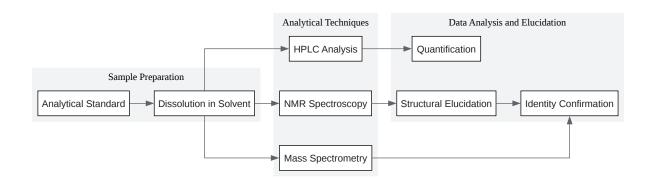


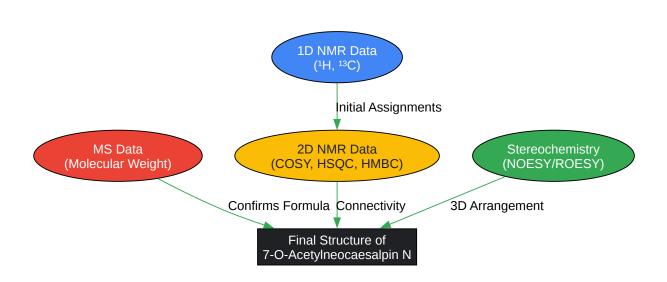
Parameter	Description
Ionization Source	Electrospray Ionization (ESI)
Polarity	Positive and Negative
Scan Mode	Full Scan and MS/MS
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

Workflow and Pathway Diagrams

Diagram 1: Analytical Workflow for 7-O-Acetylneocaesalpin N







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